molecular formula C18H21N3O2S B2669932 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide CAS No. 1797027-77-0

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide

Cat. No. B2669932
CAS RN: 1797027-77-0
M. Wt: 343.45
InChI Key: DVYIOINSLIFJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide” belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . It is a small molecule and is experimental in nature .


Molecular Structure Analysis

The molecular formula of the compound is C9H11N3O2S . The average mass is 225.268 Da and the monoisotopic mass is 225.057197301 Da .

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide, due to its structural and chemical properties, may be implicated in research concerning the synthesis and biological activity of azolylthioacetic acids. These compounds demonstrate a range of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities (Chornous, Palamar, Grozav, & Vovk, 2016)[https://consensus.app/papers/synthesis-activity-acids-chornous/3c7f4fb40a1f5e77ac6fdc65c7b2c4ea/?utm_source=chatgpt]. The structural complexity and the presence of a thiazolo[5,4-c]azepin core in compounds like this compound suggest potential for diverse pharmacological actions, contributing to ongoing research in medicinal chemistry and drug development.

Another aspect of its application is related to the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, highlighting its relevance in creating compounds with varied biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018)[https://consensus.app/papers/synthesis-transformation-4phosphorylated-derivatives-abdurakhmanova/5f29b103ed94551d94c2b6b1b21b2333/?utm_source=chatgpt]. This indicates the potential of this compound in contributing to the development of new therapeutic agents targeting a range of diseases through modulation of biochemical pathways.

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-15(11-5-4-9-13-7-2-1-3-8-13)21-18-20-14-10-6-12-19-17(23)16(14)24-18/h1-3,7-8H,4-6,9-12H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYIOINSLIFJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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